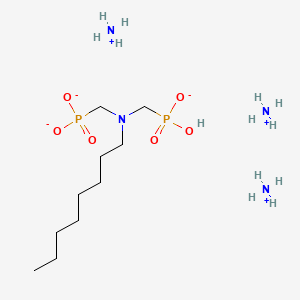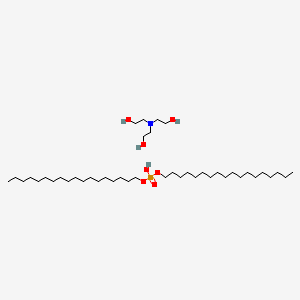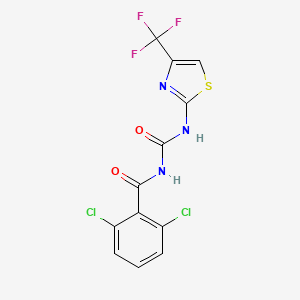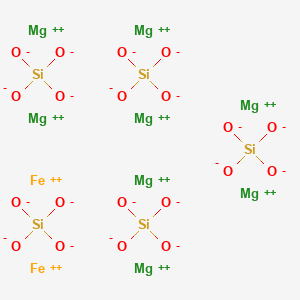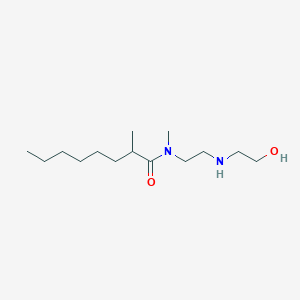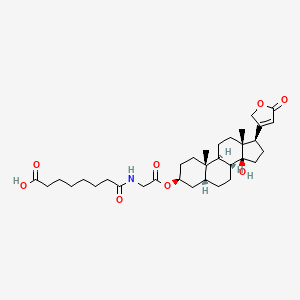
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide is a complex organic compound that features a combination of functional groups, including an allyl group, a pyrrolidine ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the allyl group. The final steps involve the formation of the nitrobenzamide moiety and the coupling of the different fragments under specific reaction conditions.
Pyrrolidine Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitrobenzamide Formation: The nitro group can be introduced via nitration reactions, and the benzamide moiety can be formed through amide coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.
Substitution: The amino and methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact pathways involved would depend on the specific application and target organism or system.
Comparison with Similar Compounds
Similar Compounds
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxybenzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-5-nitrobenzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-4-amino-2-methoxy-5-nitrobenzamide is unique due to the combination of functional groups that provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93839-81-7 |
|---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
4-amino-2-methoxy-5-nitro-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C16H22N4O4/c1-3-6-19-7-4-5-11(19)10-18-16(21)12-8-14(20(22)23)13(17)9-15(12)24-2/h3,8-9,11H,1,4-7,10,17H2,2H3,(H,18,21) |
InChI Key |
CHGUNJWKILZSRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCCN2CC=C)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


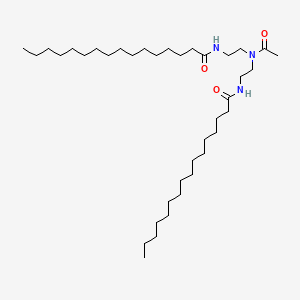
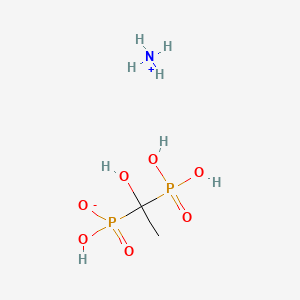
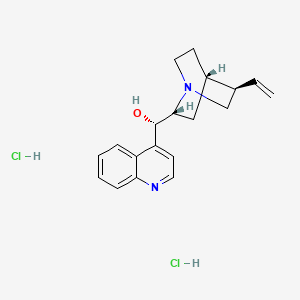
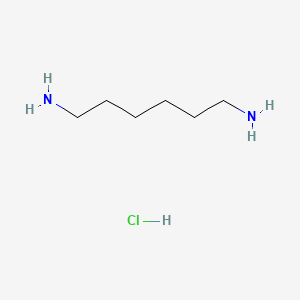
![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
